3,3-Diphenylpyrrolidine
Overview
Description
3,3-Diphenylpyrrolidine is an organic compound with the molecular formula C16H17N. It is a derivative of pyrrolidine, characterized by the presence of two phenyl groups attached to the third carbon of the pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diphenylpyrrolidine can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, typically an olefin . Another method includes the preparation from diarylacetonitriles or 4-phenoxy- or 4-bromo-2,2-diphenylbutylamine hydrochloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the available starting materials .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to obtain different reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-Diphenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in various biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Diphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
3,3-Diphenylpyrrolid-2-one: This compound is structurally similar but contains a carbonyl group at the second position.
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: A derivative with additional ethylidene and methyl groups
Uniqueness: 3,3-Diphenylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-diphenylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-14(8-4-1)16(11-12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUQNQBKDPMBFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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